7-(4-Methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by further functionalization steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Tetrazolo[1,5-a]pyrimidine: Studied for its biological activities and potential therapeutic applications.
Uniqueness
7-(4-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C21H18N4O4/c1-29-15-9-7-13(8-10-15)18-11-17(21(27)28)24-19-16(12-22-25(18)19)20(26)23-14-5-3-2-4-6-14/h2-12,18,24H,1H3,(H,23,26)(H,27,28) |
InChI Key |
CZFZDDYZDVLPCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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